4,5,6,7-Tetrabromobenzotriazole (TBBt) is a synthetic, halogenated benzotriazole compound. [] It has garnered significant attention in scientific research primarily for its potent and relatively selective inhibitory activity against protein kinase CK2. [, ] This kinase, often overexpressed in various cancers, plays a crucial role in cell proliferation, survival, and other critical cellular processes. [] TBBt's ability to modulate CK2 activity makes it a valuable tool for investigating CK2-dependent signaling pathways and its therapeutic potential in various disease models. []
4,5,6,7-Tetrabromobenzotriazole is a synthetic organic compound notable for its role as a selective inhibitor of casein kinase 2, an important enzyme involved in various cellular processes. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.
4,5,6,7-Tetrabromobenzotriazole is classified as a benzotriazole derivative, characterized by the presence of four bromine atoms. Its molecular formula is , with a molecular weight of approximately 434.71 g/mol. The compound is often used in biochemical research for its inhibitory effects on protein kinases, particularly casein kinase 2.
The synthesis of 4,5,6,7-tetrabromobenzotriazole can be achieved through various methods. One prominent approach involves the use of click chemistry techniques, specifically the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the compound with high yields and selectivity.
Additionally, nucleophilic addition reactions have been employed to synthesize derivatives of tetrabromobenzotriazole. For instance, reactions involving aromatic isocyanates and diamines have been utilized to create diverse analogs that maintain the core structure while modifying functional groups to enhance biological activity .
The molecular structure of 4,5,6,7-tetrabromobenzotriazole features a benzene ring substituted with four bromine atoms and a triazole moiety. The presence of bromine enhances the lipophilicity of the compound, facilitating its permeability through cell membranes.
Crystallographic studies have provided insights into the ligand-receptor interactions at the molecular level, revealing how tetrabromobenzotriazole binds selectively to casein kinase 2 . The structural data indicate that the compound's conformation plays a crucial role in its inhibitory activity.
4,5,6,7-Tetrabromobenzotriazole undergoes various chemical reactions that are significant for its application as an inhibitor. It acts primarily through competitive inhibition at the ATP-binding site of casein kinase 2. The inhibition mechanism involves the formation of a stable complex between the kinase and the inhibitor, preventing substrate phosphorylation.
In laboratory settings, tetrabromobenzotriazole has been shown to induce apoptosis in Jurkat T-leukemia cells in a dose-dependent manner. This effect is attributed to its ability to disrupt signaling pathways regulated by casein kinase 2 .
The mechanism of action for 4,5,6,7-tetrabromobenzotriazole involves its competitive inhibition of casein kinase 2. By binding to the ATP-binding site of this kinase, it prevents ATP from interacting with the enzyme. This blockade leads to reduced phosphorylation of target proteins involved in cell proliferation and survival.
Studies have demonstrated that treatment with tetrabromobenzotriazole results in significant alterations in cell cycle progression and promotes apoptotic pathways in cancer cells . The specific interactions between tetrabromobenzotriazole and casein kinase 2 have been elucidated through docking studies and crystallographic analysis.
4,5,6,7-Tetrabromobenzotriazole is typically presented as a white solid. It exhibits solubility in various organic solvents such as dimethyl sulfoxide (up to 100 mM) and ethanol (up to 15 mM).
The compound has an IC50 value ranging from 0.9 µM to 1.6 µM against human recombinant casein kinase 2, indicating its potency as an inhibitor . Its selectivity profile shows that it discriminates effectively between different protein kinases, making it one of the most selective inhibitors available .
4,5,6,7-Tetrabromobenzotriazole has significant applications in scientific research and drug development:
Protein kinase CK2 (formerly known as casein kinase II) is a constitutively active, ubiquitously expressed serine/threonine kinase with profound implications in cellular homeostasis and human pathologies. Structurally, it functions as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β), encoded by the genes CSNK2A1, CSNK2A2, and CSNK2B, respectively [4] [9]. Unlike many kinases activated by upstream signals, CK2 acts as a "lateral player," constitutively poised to phosphorylate hundreds of substrates involved in critical signaling networks. These include the PI3K/Akt, IKK/NF-κB, JAK/STAT, and Wnt/β-catenin pathways—all frequently dysregulated in cancer [4].
CK2 overexpression is a hallmark of diverse malignancies, correlating with enhanced cell proliferation, suppression of apoptosis, and therapeutic resistance. Its antiapoptotic role is partly mediated through phosphorylation of caspase substrates (e.g., Bid, HS1) near cleavage sites, rendering them resistant to proteolytic activation. This prevents the generation of proapoptotic fragments like tBID and HS1-p27, thereby inhibiting cell death execution [2] [4]. CK2 also stabilizes oncogenic transcription factors (e.g., NF-κB), promotes DNA repair mechanisms underpinning drug resistance, and supports chaperone function to mitigate proteotoxic stress in tumors [4] [9].
Table 1: CK2 Involvement in Human Diseases and Associated Molecular Mechanisms
Disease Category | Molecular Mechanisms | Key References |
---|---|---|
Cancer | Suppression of apoptosis; Enhanced DNA repair; Activation of PI3K/Akt, NF-κB pathways | [2] [4] |
Viral Infections | Phosphorylation of viral/host proteins supporting viral replication (e.g., SARS-CoV-2) | [4] |
Neurological Disorders | Dysregulation of neuronal survival pathways; Altered tau phosphorylation | [4] [9] |
The critical role of CK2 in maintaining oncogenic phenotypes has spurred intense interest in its pharmacological inhibition. Two CK2-targeted drugs, CX-4945 (Silmitasertib) and CIGB-300, have advanced to clinical trials for cancers including cholangiocarcinoma and cervical cancer [4] [9]. CX-4945, an ATP-competitive inhibitor, exemplifies the therapeutic potential of CK2 blockade, demonstrating efficacy in disrupting survival pathways in preclinical models.
The discovery of halogenated benzotriazoles as selective ATP-competitive kinase inhibitors marked a significant advancement in targeting CK2 pharmacologically. Among these, 4,5,6,7-Tetrabromobenzotriazole (TBB, C~6~HBr~4~N~3~, MW 434.71 g/mol) emerged as a foundational chemical probe. First identified in the 1990s, TBB demonstrated potent inhibition of CK2 (IC~50~ ~0.5–1 µM) with remarkable selectivity over the closely related CK1 and other kinases [5] [10]. Its chemical structure features a benzotriazole core with bromine atoms occupying all positions on the adjacent benzene ring, creating a distinctive steric and electronic profile optimized for the CK2 ATP-binding pocket.
Table 2: Physicochemical and Biochemical Properties of TBB
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C~6~HBr~4~N~3~ | Chemical synthesis |
Molecular Weight | 434.71 g/mol | [1] [8] |
Melting Point | 262–266 °C | Differential Scanning Calorimetry |
λ~max~ (MeOH) | 300 nm | UV-Vis spectroscopy |
Solubility (DMSO) | 28 mg/mL (~64 mM) | Biochemical assay |
pKa | 3.87 ± 0.40 | Potentiometric titration |
CK2 Inhibition (IC~50~) | 0.5–1.0 µM | Kinase activity assay |
TBB binds within the ATP-binding cleft of CK2α, characterized by a small, hydrophobic, and acidic cavity. Key interactions driving its affinity include:
Thermodynamic studies using Differential Scanning Calorimetry (DSC) and Microscale Thermophoresis (MST) confirmed that TBB binding increases the thermal stability of CK2α (ΔT~m~ ≈ 10–12 °C) and exhibits a dissociation constant (K~d~) congruent with its biochemical IC~50~ [5] [7]. Selectivity profiling revealed that TBB discriminates CK2 from many other kinases; however, off-target effects on DYRK and PIM kinases at higher concentrations have been observed, attributed to structural similarities in their ATP-binding sites [6].
Table 3: Comparative Inhibition Profile of Halogenated Benzimidazoles/Benzotriazoles
Inhibitor | Structure | CK2 IC~50~ (µM) | CK1 Inhibition | Selectivity Ratio (CK2:CK1) | Primary Binding Interactions |
---|---|---|---|---|---|
TBB (4,5,6,7-Tetrabromobenzotriazole) | Benzotriazole Br~4~ | 0.5–1.0 | Negligible (>100 µM) | >100 | Lys68 H-bond; Br-ring hydrophobic filling |
TBBz (Tetrabromobenzimidazole) | Benzimidazole Br~4~ | ~0.3 | Weak (~20 µM) | ~67 | Similar to TBB; Enhanced hydrophobic contact |
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | Benzimidazole Br~4~ + NMe~2~ | ~0.04 | Moderate | >100 | Lys68 H-bond; NMe~2~ electrostatic |
The development of TBB established halogenated heterocycles as a privileged scaffold for CK2 inhibition. Subsequent analogs like TBBz (tetrabromobenzimidazole) and DMAT aimed to improve potency and selectivity. TBBz exhibits slightly higher affinity (IC~50~ ~0.3 µM) due to better shape complementarity within the hydrophobic pocket, while DMAT, incorporating a dimethylamino group, achieves sub-100 nM inhibition by enhancing electrostatic interactions [10]. Despite these advancements, TBB remains a vital tool compound for in vitro and cellular studies probing CK2 function due to its well-characterized mechanism, commercial availability, and utility in validating CK2-dependent phenotypes like apoptosis induction in Jurkat cells [2] [6]. Its role as a precursor inspired the design of clinical candidates like CX-4945, which retains the polyhalogenated aromatic core while achieving enhanced pharmacokinetic properties [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7